N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a dihydroquinoline ring, which is further connected to a phenylpropanamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide, also known as F2051-0045, are bacterial cells . The compound has been shown to exhibit antibacterial activity, particularly against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Mode of Action
The compound interacts with its bacterial targets by inducing the generation of reactive oxygen species (ROS) . This leads to a disturbed membrane architecture in the bacterial cells, as revealed by transmission electron microscopy . The compound’s analogue, 4-NH2BS-THQ, has been shown to affect the oxidative metabolism in Gram-negative strains .
Biochemical Pathways
The compound’s action leads to an increase in ROS in the treated bacterial strains . ROS are chemically reactive molecules that contain oxygen They play important roles in cell signaling and homeostasis This is likely the mechanism through which the compound exerts its antibacterial effects.
Pharmacokinetics
The compound and its analogues have been found to be stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .
Result of Action
The result of the compound’s action is bactericidal activity against certain strains of bacteria . The compound causes damage to the bacterial cell membrane, leading to cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility of the compound and thus its bioavailability . .
Biochemical Analysis
Biochemical Properties
It is known that N-benzenesulfonyl derivatives of heterocycles, which this compound is a part of, have been screened for antibacterial activity . This suggests that the compound may interact with certain enzymes, proteins, and other biomolecules in bacteria, potentially influencing biochemical reactions .
Cellular Effects
The cellular effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide are largely unknown. Related N-benzenesulfonyl derivatives have demonstrated bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that this compound may also influence cell function
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the Dihydroquinoline Ring: The dihydroquinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the dihydroquinoline intermediate is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the benzenesulfonyl-dihydroquinoline intermediate with a phenylpropanamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Povarov reaction, automated sulfonylation processes, and high-throughput coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully saturated quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinoline derivatives with ketone or aldehyde functionalities.
Reduction: Fully saturated quinoline derivatives.
Substitution: Substituted quinoline and amide derivatives with various functional groups.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzenesulfonyl group with a dihydroquinoline ring and a phenylpropanamide moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(16-13-19-8-3-1-4-9-19)25-21-15-14-20-10-7-17-26(23(20)18-21)30(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-12,14-15,18H,7,10,13,16-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVIHWFVQRCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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